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Compound of Interest

Compound Name:
2-(5-Bromothiophen-2-

yl)piperidine

Cat. No.: B13611328 Get Quote

The architecture of 2-(5-bromothiophen-2-yl)piperidine addresses two major requirements in

small-molecule drug design: target-site anchoring and modular scalability. The basic piperidine

nitrogen acts as a crucial hydrogen-bond donor/acceptor or salt-forming site in biological

environments, while the C5-bromine on the thiophene ring serves as an electrophilic handle for

palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions).

To establish an authoritative baseline, the foundational quantitative data of the commercially

standard hydrobromide salt is summarized below.

Table 1: Chemical and Physical Profile
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Property Value
Structural Rationale /
Significance

Compound Name
2-(5-Bromothiophen-2-

yl)piperidine hydrobromide

Prevents amine oxidation;

standardizes handling[1].

CAS Number 915402-14-1
Unique identifier for the HBr

salt variant[1].

Molecular Formula C9H13Br2NS
Includes both the structural

and ionic bromide.

Molecular Weight 327.08 g/mol
Optimal fragment size for Rule-

of-3 compliance[1].

SMILES String Brc1ccc(s1)C1CCCCN1.Br

2-substitution ensures

proximity between the basic

amine and the heteroaromatic

system.

State-of-the-Art Synthesis: The Negishi Cross-
Coupling Approach
Traditional approaches to synthesizing 2-arylpiperidines heavily relied on lengthy ring-closing

metathesis, Aza-Achmatowicz rearrangements, or aza-Prins cyclizations[2]. However, a highly

convergent and direct route has been established via the site-selective lithiation of N-Boc-

piperidine, followed by transmetalation to an organozinc species, and subsequent palladium-

catalyzed Negishi cross-coupling[3].

This pathway allows for the direct linkage of the intact piperidine ring to 2,5-dibromothiophene,

taking advantage of mono-coupling selectivity.
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Fig 1: Stepwise synthetic workflow via Negishi cross-coupling methodology.

Experimental Protocol & Self-Validating System
Table 2: Experimental Stoichiometry Matrix
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Reagent / Material Equivalents Reaction Role

N-Boc-Piperidine 1.0 eq Primary cyclic amine precursor

s-BuLi / TMEDA 1.1 eq / 1.1 eq
Deprotonation /

Disaggregation agent

ZnCl₂ 1.2 eq Transmetalating agent

2,5-Dibromothiophene 1.0 eq Electrophilic coupling partner

Pd₂(dba)₃ / t-Bu₃P 0.05 eq / 0.1 eq
Transition metal catalyst

system

Step 1: Directed Lithiation and Transmetalation

Procedure: Under an inert argon atmosphere, dissolve N-Boc-piperidine in anhydrous THF

and cool the reactor to -78 °C. Introduce s-BuLi and TMEDA dropwise. After 1 hour,

introduce a solution of anhydrous ZnCl₂ in THF.

Causality Logic: The addition of TMEDA is non-negotiable; it breaks down organolithium

hexameric aggregates into highly reactive monomers, drastically increasing the basicity of s-

BuLi and ensuring selective α-deprotonation of the piperidine[3]. The subsequent

transmetalation from hard lithium to softer zinc moderates the nucleophile, imparting the

functional-group tolerance required for the Negishi cycle without triggering undesired

halogen-metal exchange on the dibromothiophene.

Step 2: Palladium-Catalyzed Negishi Cross-Coupling

Procedure: To the newly formed organozinc chloride solution, introduce 2,5-

dibromothiophene alongside Pd₂(dba)₃ and the ligand t-Bu₃P. Allow the reaction to gradually

warm to room temperature over 12 hours.

Causality Logic: The sterically demanding, electron-rich t-Bu₃P ligand is specifically chosen

to accelerate the oxidative addition of the palladium(0) species into the first C-Br bond, while

its bulk rapidly forces the crucial reductive elimination step[4]. Once one bromine undergoes

coupling, the newly appended piperidine ring sterically and electronically deactivates the
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thiophene, halting the reaction at the mono-coupled product and preserving the vital C5-

bromine handle.

Self-Validation Check: The reaction is strictly monitored. An analytical aliquot (0.1 mL) is

withdrawn, quenched in sat. NH₄Cl, and analyzed via GC-MS. The system validates success

when the intermediate shows a dominant molecular ion peak corresponding to the mono-

brominated mass, exhibiting a classic ~1:1 isotropic signature for M and M+2 peaks

(confirming the retention of exactly one bromine atom).

Step 3: Deprotection and Isolation

Procedure: Purify the intermediate via silica gel flash chromatography. Cleave the N-Boc

group by stirring the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and

Dichloromethane (DCM)[4]. Concentrate in vacuo, dissolve in diethyl ether, and precipitate

the final target by adding dropwise concentrated hydrobromic acid (HBr).

Applications in Targeted Oncology: Kinase
Inhibition
Once obtained, 2-(5-bromothiophen-2-yl)piperidine is not merely a terminal product, but a

highly active launchpad for drug discovery. A premier demonstration of its utility is found in the

synthesis of novel ATP-competitive kinase inhibitors—specifically targeting the c-MET

(Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase[5].

c-MET is frequently dysregulated and overexpressed in aggressive human cancers, driving

unchecked cellular proliferation and metastasis when bound by Hepatocyte Growth Factor

(HGF). Compounds derived from functionalizing the 2-(5-bromothiophen-2-yl)piperidine core

have successfully been utilized to synthesize proprietary small-molecule inhibitors to interrupt

this pathway[5].
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Fig 2: Mechanism of action for c-MET kinase inhibitors utilizing the piperidine core.

Biochemical Strategy: In standard lead-optimization, the basic piperidine nitrogen is acylated to

form amides or carbamates, tailoring the molecule to hydrogen-bond with the hinge region of

the c-MET kinase[5]. Simultaneously, the bromothiophene unit undergoes Suzuki coupling with

various arylboronic acids, rapidly extending the pharmacophore deep into the hydrophobic

pocket (the DFG-out conformation) of the kinase domain, resulting in highly potent, orally

bioavailable antineoplastic candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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